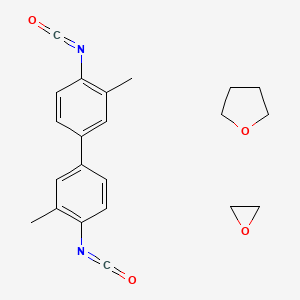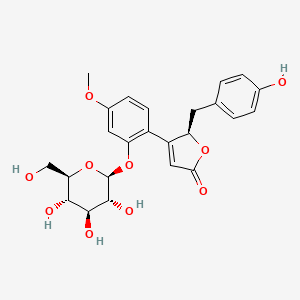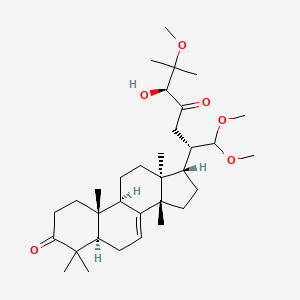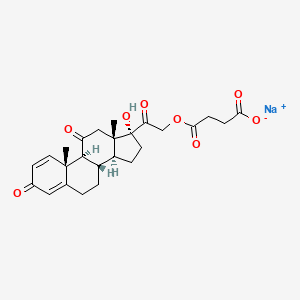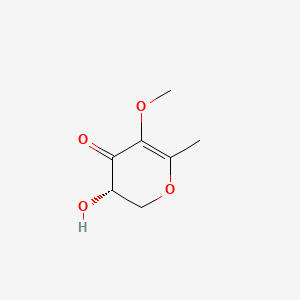
Streptopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptopyrone is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Understanding Diabetes Pathogenesis and Evaluating Therapeutics
Streptopyrone has been extensively employed in research to understand diabetes pathogenesis and evaluate therapeutics. It induces clinical features in animal models that resemble diabetes in humans, making it a valuable tool for studying diabetogenic mechanisms and testing novel antidiabetic therapies. The physiochemical characteristics and toxicities of Streptopyrone are significant for researchers using animal models to investigate diabetes (Goyal et al., 2016).
Impact on Cardiac Function
Research has shown that Streptopyrone can directly impair cardiac contractile function in isolated ventricular myocytes via a p38 map kinase-dependent oxidative stress mechanism. This finding is crucial for understanding the potential cardiac effects of Streptopyrone and considering this factor when using it in diabetes research (Wold & Ren, 2004).
Role in Polyketide-Derived Pyrone Biosynthesis
Streptopyrone plays a role in the biosynthesis of polyketide-derived pyrones, which are structurally diverse and have various biological functions. The non-colinear aureothin and neoaureothin modular type I polyketide synthase (PKS) systems are key areas of study for understanding the evolution of metabolic diversity in polyketide-derived pyrones (Busch & Hertweck, 2009).
Genotoxicity in Normal and Cancer Cells
Streptopyrone has been observed to induce a broad range of DNA damage, impacting genomic stability in normal and pathological cells. This effect is crucial for understanding the molecular mode of action of Streptopyrone as a diabetogenic substance (Błasiak et al., 2004).
Effect on Secondary Metabolite Biosynthesis
Streptopyrone impacts secondary metabolite biosynthesis, morphological differentiation, and primary metabolism in Streptomyces coelicolor A3(2). The signaling molecule synthase ScbA, responsible for biosynthesis, plays a significant role in regulating the production of pigmented antibiotics and other metabolites (D’Alia et al., 2011).
Discovery of New Metabolites
Studies have identified new α-pyrone-containing secondary metabolites produced by Streptomyces sp., such as Albidopyrone, expanding the understanding of metabolite diversity and their potential biological activities (Hohmann et al., 2009).
Exploring Energy and Oxidative Metabolism
Research using Streptopyrone has been pivotal in studying energy and oxidative metabolism in various biological systems, including the effects on brain and organ functions in diabetic models (Hoyer & Lannert, 2008).
Insights into Multicellular Differentiation and Secondary Metabolites
Streptopyrone has contributed to understanding the complex morphogenesis and secondary metabolite production in Streptomyces, aiding in the development of biotechnological applications and the production of biologically active substances (Horinouchi, 2007).
Molecular Mechanisms of Oxidative Stress and Apoptosis
Streptopyrone-induced oxidative stress and apoptosis in pancreatic β-cells have been thoroughly studied, providing insights into the mechanism of β-cell toxicity and the etiology of type 1 diabetes (Al Nahdi et al., 2017).
Propiedades
Número CAS |
121043-40-1 |
|---|---|
Nombre del producto |
Streptopyrone |
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.153 |
Nombre IUPAC |
(3S)-3-hydroxy-5-methoxy-6-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C7H10O4/c1-4-7(10-2)6(9)5(8)3-11-4/h5,8H,3H2,1-2H3/t5-/m0/s1 |
Clave InChI |
JOWYHBUWSWRYOG-YFKPBYRVSA-N |
SMILES |
CC1=C(C(=O)C(CO1)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



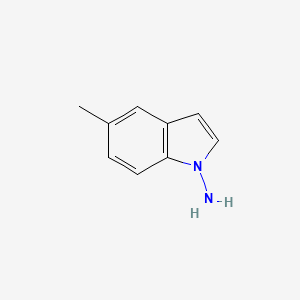

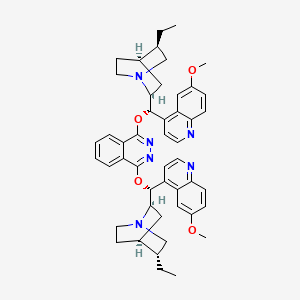
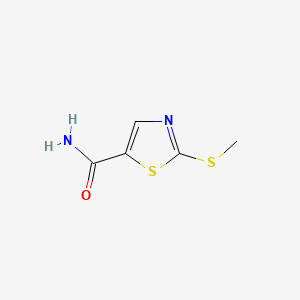
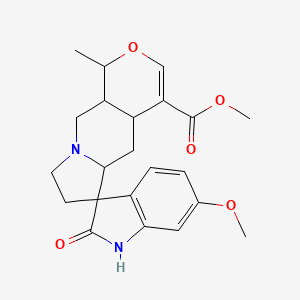
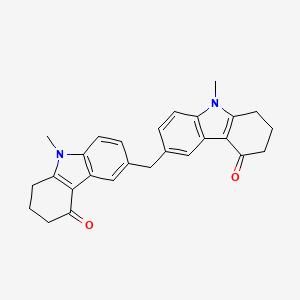
![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)
